molecular formula C11H12O4 B1349125 2-(2-Acetyl-3-methoxyphenyl)acetic acid

2-(2-Acetyl-3-methoxyphenyl)acetic acid

Cat. No.: B1349125
M. Wt: 208.21 g/mol
InChI Key: FGDXYCUBTARNBZ-UHFFFAOYSA-N
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Description

2-(2-Acetyl-3-methoxyphenyl)acetic Acid (CAS 120714-35-4) is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is classified as a miscellaneous compound and is typically supplied as a solid, requiring storage in a refrigerator at 2-8°C . As a substituted phenylacetic acid derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It is particularly useful for the exploration of more complex structures, such as benzofuran derivatives, which are of significant interest in pharmaceutical development . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-acetyl-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O4/c1-7(12)11-8(6-10(13)14)4-3-5-9(11)15-2/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

FGDXYCUBTARNBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS 306-08-1)
  • Structure : Hydroxy group at 4-position instead of acetyl.
  • Properties : Increased polarity due to the hydroxyl group, enhancing hydrogen bonding and aqueous solubility compared to the acetylated analog.
2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Structure : Bromine at 3-position, methoxy at 4-position.
  • Properties : Bromine’s strong electron-withdrawing effect increases acetic acid acidity (pKa ~2.8). Forms centrosymmetric hydrogen-bonded dimers in crystals (R₂²(8) motif) .
  • Applications : Key intermediate in Combretastatin A-4 and Vancomycin analogs .
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid (CAS 1017777-83-1)
  • Structure : Chloro (6-position), fluoro (2-position), methoxy (3-position).
  • Properties: Enhanced metabolic stability due to halogen substituents. Lower solubility in polar solvents compared to non-halogenated analogs .

Heterocyclic Derivatives

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
  • Structure : Benzofuran core with acetyl, methoxy, and 4-methoxyphenyl substituents.
  • Synthesis : One-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Properties : Extended π-conjugation from the benzofuran ring increases UV absorption (λmax ~310 nm).
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: Furoquinolin ring system with 4-methoxyphenyl group.
  • Properties : Higher molecular weight (MW 349.4 g/mol) and rigidity reduce solubility in aqueous media .

Biphenyl and Multisubstituted Analogs

(3'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS 108478-56-4)
  • Structure : Biphenyl system with methoxy at 3'.
  • Properties : Increased steric bulk alters binding affinity in receptor studies. LogP ~2.5 (higher lipophilicity) .
2-(2-Chloro-3,4-dimethoxyphenyl)acetic Acid
  • Structure : Chloro (2-position), dimethoxy (3,4-positions).
  • Properties : Dual methoxy groups enhance solubility in organic solvents (e.g., DMSO >50 mg/mL) but reduce acidity (pKa ~3.5) .

Key Data Tables

Table 1: Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(2-Acetyl-3-methoxyphenyl)acetic acid 2-Acetyl, 3-methoxy 208.2 Moderate acidity (pKa ~3.2), keto-enol tautomerism
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-Hydroxy, 3-methoxy 182.2 Higher polarity, pKa ~2.5
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Bromo, 4-methoxy 245.1 Strong H-bonding, pKa ~2.8
2-(5-Acetyl-7-methoxybenzofuran-3-yl)acetic acid Benzofuran core, 5-acetyl 354.3 λmax 310 nm, logP ~2.1

Research Implications

  • Electronic Effects: The acetyl group in this compound may stabilize enolate intermediates, enabling diverse derivatization (e.g., nucleophilic substitutions) compared to halogenated analogs .
  • Biological Activity : Methoxy and acetyl substituents could enhance binding to enzymes like cyclooxygenase, though direct studies are lacking in the evidence.
  • Safety Profile : Unlike 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (lab-use only), the acetylated compound may pose higher reactivity risks, warranting specialized handling .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Acetyl-3-methoxyphenyl)acetic acid, and what analytical methods validate its purity?

The compound is typically synthesized via Friedel-Crafts acylation of 3-methoxyphenylacetic acid, followed by selective acetylation. Key reagents include acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via 1^1H/13^13C NMR (e.g., acetyl proton resonance at δ 2.4–2.6 ppm) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure reveals hydrogen bonding between the carboxylic acid group (O–H···O, ~1.8 Å) and π-π stacking of aromatic rings (3.5–4.0 Å spacing). Space group assignments (e.g., monoclinic P2₁/c) and unit cell parameters (e.g., a=12.5 Å, b=8.3 Å) are critical for reproducibility .

Q. What spectroscopic techniques are used to distinguish between keto-enol tautomers of this compound?

1^1H NMR can identify tautomeric equilibria: the enol form shows a deshielded hydroxyl proton (δ 12–14 ppm), while the keto form exhibits acetyl methyl protons at δ 2.4–2.6 ppm. Variable-temperature NMR and UV-Vis spectroscopy (λmax shifts) further resolve tautomer populations .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Discrepancies arise from pH-dependent ionization (pKa ~4.2 for the carboxylic acid). In aqueous buffers (pH >5), the deprotonated form increases solubility (logP ~1.8), while in organic solvents (e.g., DMSO), the neutral species dominates. Solubility studies should standardize pH and temperature (e.g., 25°C) and use saturation shake-flask methods .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing byproducts?

Yield optimization involves:

  • Catalyst screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce carbocation rearrangements.
  • Reaction monitoring : In situ FTIR tracks acetyl group incorporation (C=O stretch at ~1700 cm⁻¹).
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water, 3:1 v/v) removes unreacted acetyl chloride .

Q. How do steric and electronic effects of the methoxy and acetyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The methoxy group (-OCH₃) acts as an electron-donating group, activating the ortho/para positions for electrophilic attack, while the acetyl group (-COCH₃) deactivates the ring via electron withdrawal. Computational modeling (DFT, B3LYP/6-31G*) predicts regioselectivity in reactions with amines or halides, validated by LC-MS analysis of products .

Q. What experimental designs address discrepancies in reported biological activities (e.g., enzyme inhibition) of this compound?

Contradictory bioactivity data may stem from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Rigorous protocols include:

  • Dose-response curves (IC₅₀ values with 95% confidence intervals).
  • Negative controls : Compare with structurally analogous compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) to isolate acetyl group effects.
  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Methodological Considerations

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH, 1–3 months) monitor degradation via HPLC. Hydrolysis of the acetyl group is the primary pathway, forming 2-(3-methoxyphenyl)acetic acid. Argon-purged vials and desiccants (silica gel) improve shelf life .

Q. What chromatographic techniques separate enantiomers or diastereomers of derivatives of this compound?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol, 90:10) resolve enantiomers. Diastereomers are separated using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Data Analysis and Validation

Q. How can researchers reconcile conflicting crystallographic data (e.g., bond lengths) across studies?

Discrepancies arise from temperature (e.g., 120 K vs. 298 K), radiation sources (Mo-Kα vs. Cu-Kα), or refinement algorithms (SHELXL vs. Olex2). Cross-validation with spectroscopic data (e.g., IR, Raman) and deposition in the Cambridge Structural Database (CSD) ensures accuracy .

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